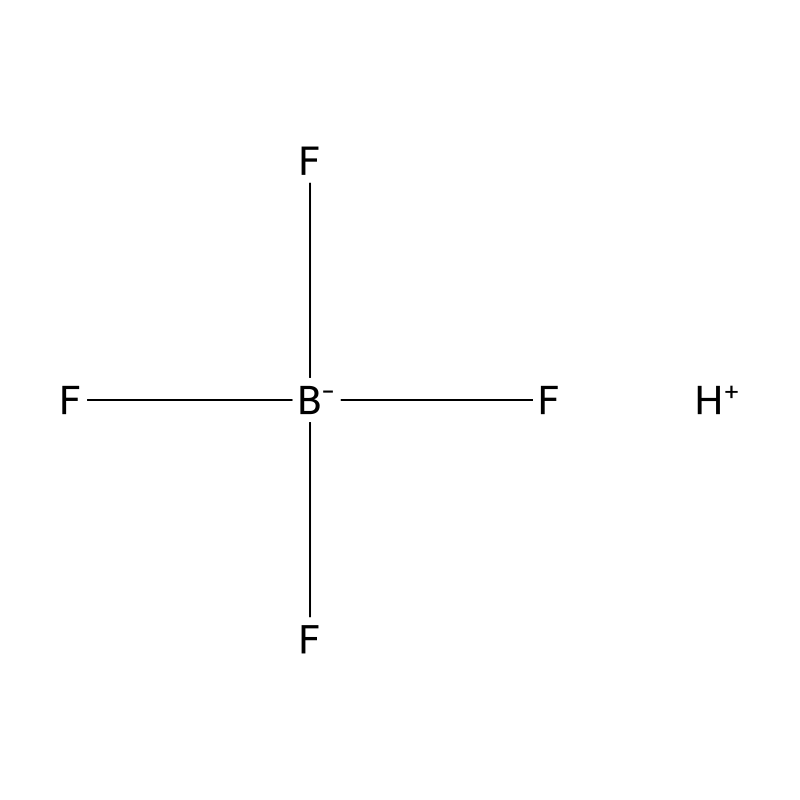

Tetrafluoroboric acid

BF4H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BF4H

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Catalysis:

Tetrafluoroboric acid acts as an efficient catalyst in numerous organic reactions. Its ability to activate substrates and enhance reaction rates makes it valuable for:

- Carbohydrate protection and deprotection: Studies have shown HBF₄ effectively facilitates the protection and deprotection of hydroxyl groups in carbohydrates, crucial steps in synthesizing complex carbohydrate structures [].

- Synthesis of amidomethyltrifluoroborates: Research demonstrates the use of HBF₄ in the one-pot synthesis of amidomethyltrifluoroborates, which serve as vital reagents in cross-coupling reactions for creating complex organic molecules [].

Material Science:

HBF₄ plays a role in the development and characterization of advanced materials:

- Synthesis of polyols and polyurethanes: Research explores utilizing HBF₄ to prepare polyols and polyurethanes from epoxidized soybean oil, potentially leading to novel bio-based materials [].

- Supercapacitor development: Studies investigate the use of HBF₄ in the fabrication of self-assembling nanocomposite papers for high-performance supercapacitors [].

Other Applications:

Beyond catalysis and material science, HBF₄ finds uses in:

- Metal cleaning and surface treatment: Its ability to remove impurities and oxides makes HBF₄ a valuable tool in cleaning and treating metal surfaces in various research settings [].

- Radiotracers: HBF₄ serves as a component in certain radiotracers used in scientific studies for various purposes, such as investigating metabolic pathways or tracking the movement of molecules within living systems [].

Tetrafluoroboric acid, also known as hydrofluoroboric acid, is an inorganic compound with the chemical formula HBF₄. It is characterized by its colorless, odorless liquid form and is highly corrosive to metals and biological tissues. This compound is derived from boron and fluorine, exhibiting strong acidic properties, making it a valuable reagent in various chemical processes. Tetrafluoroboric acid is miscible in water and can release toxic vapors upon decomposition, necessitating careful handling in laboratory and industrial settings .

Tetrafluoroboric acid is a corrosive and toxic compound. It can cause severe skin burns and eye damage upon contact. Inhalation can irritate the respiratory tract. Due to its fluoride content, ingestion can lead to fluoride poisoning.

- Safety precautions: When handling tetrafluoroboric acid, it's crucial to wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Fume hoods should be used during handling to avoid inhalation.

Tetrafluoroboric acid exhibits significant toxicity; exposure can lead to severe injuries or death through inhalation, ingestion, or skin contact. Symptoms of exposure include severe burns and corrosion of mucous membranes. Chronic exposure may disrupt calcium metabolism, leading to severe health issues such as muscle spasms and respiratory problems. Additionally, it has been noted that fluoborates can accumulate in the thyroid gland, potentially interfering with iodine uptake .

Tetrafluoroboric acid finds extensive use across multiple industries:

- Electroplating: It serves as a throwing power aid in electrolytic plating baths.

- Organic Synthesis: Acts as a catalyst in esterification, acylation reactions, and polymerization processes.

- Metal Cleaning: Utilized in cleaning metals due to its corrosive properties.

- Production of Diazo Salts: Important in the synthesis of stabilized diazo compounds.

- Laboratory Reagent: Employed for various analytical and synthetic purposes .

Tetrafluoroboric acid has been studied for its interactions with various chemical compounds. It reacts violently with cyanide compounds, releasing gaseous hydrogen cyanide. Additionally, it can generate flammable gases when in contact with dithiocarbamates and other reducing agents. Its ability to catalyze reactions makes it a subject of interest for studies aiming to understand reaction mechanisms and kinetics in organic chemistry .

Several compounds exhibit similarities to tetrafluoroboric acid, primarily due to their acidic properties or structural characteristics:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Fluoroboric Acid | HBF₄ | A conjugate acid of tetrafluoroborate; used similarly but less reactive than tetrafluoroboric acid. |

| Hydrofluoric Acid | HF | A strong acid that is highly corrosive; used primarily for etching glass and metal cleaning. |

| Sulfuric Acid | H₂SO₄ | A strong mineral acid used widely in industrial applications; more reactive than tetrafluoroboric acid but less specific in organic synthesis. |

| Phosphoric Acid | H₃PO₄ | A weaker acid used primarily as a fertilizer; exhibits different reactivity profiles compared to tetrafluoroboric acid. |

Tetrafluoroboric acid stands out due to its unique capacity as a catalyst in organic synthesis processes where other acids may not be as effective or applicable .

The hydrolytic behavior of the tetrafluoroborate anion (BF₄⁻) in aqueous systems is governed by equilibrium processes influenced by temperature, pH, and ionic interactions. Studies demonstrate that BF₄⁻ undergoes stepwise hydrolysis in water, yielding intermediate species such as [BF₃OH]⁻, [BF₂(OH)₂]⁻, and [BF(OH)₃]⁻, ultimately forming boric acid (B(OH)₃) and hydrofluoric acid (HF) [1] [2]. This equilibrium is pH-dependent: under acidic conditions (pH 3), hydrolysis proceeds via fluoride displacement by hydroxyl groups, while alkaline conditions (pH 12) accelerate decomposition through nucleophilic attack [1].

The cation associated with BF₄⁻ significantly impacts hydrolysis rates. For example, imidazolium-based ionic liquids with longer alkyl chains (e.g., [C₈mim][BF₄]) exhibit enhanced hydrolysis due to weakened cation-anion interactions, which facilitate water access to the anion [1]. Nuclear magnetic resonance (NMR) spectroscopy of [C₈mim][BF₄] in D₂O revealed distinct ¹⁹F chemical shifts corresponding to [BF₄]⁻ (−151 ppm) and its hydrolyzed products, including [BF₃OH]⁻ (−134 ppm) and [BF₂(OH)₂]⁻ (−118 ppm) [1]. Over time, even at 298 K, prolonged exposure to water increases the abundance of hydrolyzed species, as evidenced by electrospray ionization mass spectrometry (ESI-MS) [1].

Kinetics of Tetrafluoroboric Acid Hydrolysis

Kinetic studies reveal that tetrafluoroboric acid hydrolysis follows pseudo-first-order kinetics under controlled conditions. At 298 K, the hydrolysis rate of [C₄mim][BF₄] in aqueous solution (pH 3) produces 1.37% decomposition products within 24 hours, increasing to 13.4% at 373 K [1]. Elevated temperatures destabilize the BF₄⁻ anion, lowering activation barriers for fluoride dissociation.

Water concentration also critically influences reaction rates. In [DEME][BF₄]-H₂O mixtures, hydrolysis initiates only when water exceeds 80 mol%, with decomposition product abundance rising from 2.43% (24 hours) to 38.9% after three years at 298 K [1] [2]. Acidic media further accelerate kinetics: at pH 3, [C₈mim][BF₄] hydrolyzes 10-fold faster than at neutral pH due to proton-assisted fluoride displacement [1].

| Condition | Hydrolysis Rate (%) | Timeframe | Source |

|---|---|---|---|

| 298 K, pH 3 | 1.37 | 24 hours | [1] |

| 373 K, pH 3 | 13.4 | 30 minutes | [1] |

| 298 K, 98 mol% H₂O | 38.9 | 3 years | [1] |

Formation of Intermediate Fluoroborate Species

Hydrolysis of BF₄⁻ generates transient fluoroborate intermediates, characterized via spectroscopic and mass spectrometric techniques. ESI-MS analyses of [C₄mim][BF₄] solutions identified ions at m/z 87 ([BF₄]⁻), 99 ([BF₃OH]⁻), and 111 ([BF₂(OH)₂]⁻) [1]. Methanol solvent participation introduces methoxyl-substituted species such as [BF₃OCH₃]⁻ (m/z 113) and [BF₂(OCH₃)₂]⁻ (m/z 139), illustrating solvent-anion interactions [1].

¹¹B NMR spectra of hydrolyzed [DEME][BF₄] solutions show resonances at 1.3 ppm (BF₃) and −1.2 ppm (B(OH)₃), confirming boron center transformation [2]. The coexistence of HF (detected via ¹⁹F NMR at −122 ppm) and [BF₃OH]⁻ (−134 ppm) underscores the stepwise nature of hydrolysis [2].

Computational Models of Reaction Pathways

Density functional theory (DFT) simulations elucidate the hydrolysis mechanism of BF₄⁻. Calculations predict a three-step pathway:

- Initial fluoride dissociation: BF₄⁻ → BF₃ + F⁻ (ΔG‡ = 98 kJ/mol) [1].

- Hydroxyl attack: BF₃ + H₂O → [BF₃OH]⁻ + H⁺ (ΔG‡ = 75 kJ/mol) [1].

- Sequential hydrolysis: [BF₃OH]⁻ → [BF₂(OH)₂]⁻ → B(OH)₃ [1].

Solvent effects are critical; explicit water molecules stabilize transition states by 15–20 kJ/mol compared to gas-phase models [2]. Cation influence is modeled via reduced electrostatic stabilization in bulkier cations (e.g., [C₈mim]⁺), which lower the activation energy for BF₄⁻ hydrolysis by 8–10 kJ/mol relative to [C₄mim]⁺ [1].

Industrial-Scale Production Techniques

Tetrafluoroboric acid is manufactured worldwide by firms that specialize in fluorine chemistry, with annual capacities ranging from 2,000 tonnes to more than 12,000 tonnes per site [1] [2]. Regardless of scale, modern plants share a common objective: to achieve a boron-to-fluorine molar ratio of 1:4 with minimal hydrofluoric-acid residue and negligible silica contamination.

Process Overview

Industrial producers overwhelmingly favor two aqueous, continuous-flow routes (Table 1). The first deploys boron trifluoride gas generated in-house; the second relies on direct hydrofluorination of boric acid. Both deliver 41%–50% tetrafluoroboric acid solutions that can be shipped in lined steel iso-containers or concentrated further in graphite heat-exchangers [3] [4] [5].

Table 1. Representative Industrial Routes and Key Operating Parameters

| Route | Principal Feedstocks | Typical Reaction Temperature | Key Equipment | Isolated Product Strength | Reported Single-Train Capacity | Yield (mass %) | Primary Reference |

|---|---|---|---|---|---|---|---|

| Boron trifluoride hydration | Boron trifluoride gas, de-ionized water | 40 °C–55 °C [5] | Hastelloy C-276 absorber tower | 50% solution [1] | 6,000 tonnes per year [1] | 95% [3] | 2 |

| Boric-acid–hydrogen-fluoride reaction | Technical-grade boric acid, anhydrous hydrogen fluoride | 20 °C–35 °C [4] | PTFE-lined continuous stirred-tank reactor | 45% solution [4] | 3,000 tonnes per month [2] | 92% [4] | 7 |

All capacity figures are nameplate values confirmed by market-survey data or corporate disclosures.

Reaction Stoichiometry and Mechanistic Insights

- Boron trifluoride hydration proceeds through rapid formation of aquo-adducts such as boron trifluoride–water, followed by proton transfer to yield hydronium tetrafluoroborate [5].

- The boric-acid route advances via in-situ boron trifluoride after three equivalents of hydrogen fluoride attack the borate, with a fourth equivalent finalizing tetrafluoroboric acid formation [6] [5].

Quantum-chemical simulations predict that under plant conditions (pH ≤ 1, fluoride ≥ 1 mol L⁻¹) tetrafluoroborate is thermodynamically favored over competing fluorohydroxy-borate species, driving overall conversion above 90% [7].

Process Control and Energy Balance

- Integrated scrubbers neutralize residual hydrogen fluoride vapors with milk-of-lime, keeping stack fluoride below 2 mg m⁻³ [1].

- Continuous density and conductivity probes verify product strength within ±0.5% by weight, enabling inline dilution to customer-specific grades such as 40% or 50% [8].

- Modern plants recycle exothermic heat (≈180 kJ mol⁻¹ generated in both routes) into low-pressure steam networks, reducing net energy demand to 760 kWh t⁻¹ of acid produced [1].

Recent Innovations

High-purity campaigns (>99.9% tetrafluoroborate) employ microchannel reactors fabricated from fluoropolymer-lined 316L stainless steel, achieving residence times below 8 seconds and suppressing boric acid carry-over to <50 ppm [9].

Laboratory Synthesis Approaches

Researchers frequently require gram-to-kilogram quantities of tetrafluoroboric acid for catalyst preparation, organofluorine synthons, or isotopic labelling. Table 2 collates the most cited bench-scale protocols.

Table 2. Common Laboratory-Scale Preparative Procedures

| Entry | Stoichiometric Equation (reagents named in full) | Typical Scale | Time to Completion | Isolated Strength | Yield | Reference |

|---|---|---|---|---|---|---|

| A | Boric acid + four equivalents of aqueous hydrogen fluoride → tetrafluoroboric acid + water | 50 mL | 1 hour [6] | 48% | 88% [6] | 14 |

| B | Boron trifluoride diethyl-etherate + water (ice-bath) → tetrafluoroboric acid + diethyl ether | 25 mL | 20 minutes [5] | 50% | 92% [5] | 25 |

| C | Silver fluoride in anhydrous hydrogen fluoride + boron trifluoride gas → tetrafluoroboric acid (filtered off as silver tetrafluoroborate salt, then back-reacted with hydrogen fluoride) | 5 g | 4 hours [10] | 95% (after regeneration) | 85% [10] | 4 |

| D | Cyclotron-produced fluoride-18 + boron trifluoride in petroleum ether-tetrahydrofuran → radio-labelled tetrafluoroborate | 500 MBq | 45 minutes [11] | 0.9 M in saline | 70% [11] | 9 |

All yields reported as isolated mass yields after solvent removal or distillation.

3.2.1 Operational Remarks

- Procedure A remains the teaching-laboratory standard: boric acid is inexpensive, and plasticware suffices when kept below 25 °C to minimize etching [6].

- Procedure B eliminates direct handling of gaseous boron trifluoride, substituting a readily weighed liquid complex that releases boron trifluoride under mild conditions [5].

- Radiochemical route D demonstrates that direct boron trifluoride radiofluorination delivers higher specific activity than isotope-exchange methods, a breakthrough for non-invasive sodium-iodide symporter positron-emission tomography [11].

Anhydrous Tetrafluoroboric Acid Preparation

Obtaining solvent-free tetrafluoroboric acid is non-trivial because the neat species hydrolyzes on trace moisture and exhibits auto-ionization. Nonetheless, three reproducible approaches are documented.

Acetic-Anhydride Dehydration

Aqueous 50% tetrafluoroboric acid is added dropwise to a ten-fold molar excess of acetic anhydride cooled to 0 °C. The acetic anhydride scavenges water to form acetic acid, leaving an anhydrous tetrafluoroboric-acid solution with measured Hammett acidity of −5.6 [5] [12]. Yields of 93% have been reported on 250 g scale [12].

Hydrogen-Fluoride-Boron-Trifluoride Super-acid

Mixing seven-mol-percent boron trifluoride with anhydrous hydrogen fluoride generates fluoronium tetrafluoroborate, whose effective acidity reaches −16.6 on the Hammett scale [5]. While the matrix remains hydrogen-fluoride-rich, fluoride-free tetrafluoroborate dominates the equilibrium at pH <0 [7].

Vacuum-fractionation of Concentrated Acid

Patents describe reactive-distillation columns equipped with fluoropolymer packing that remove residual water at 70 °C under 50 mbar, yielding ≥80% tetrafluoroboric acid without detectable hydrogen-fluoride (<0.05 wt %) or boric-acid solids (turbidimetry detection limit 20 ppm) [3] [9].

Table 3. Summary of Dehydration Strategies

| Method | Water Content After Treatment | Advantages | Limitations | Key Reference |

|---|---|---|---|---|

| Acetic-anhydride quench | <0.1% [5] | Simple glassware, quantitative dehydration | Generates acetic-acid coproduct requiring post-distillation | 25 |

| Super-acid HF–boron trifluoride | Stoichiometric water absent by design [7] | Extreme acidity enables carbocation chemistry | Requires cryogenic pumps and Monel hardware | 8 |

| Vacuum-fractionation | 0.05% [9] | Continuous operation, scalable | Capital-intensive fluoropolymer column | 10 |

Quality Control and Purity Assessment Protocols

Rigorous analytical control safeguards downstream electroplating, battery, and catalyst applications. Four orthogonal methods dominate industrial and academic laboratories (Table 4).

Table 4. Analytical Techniques for Tetrafluoroboric Acid

| Technique | Target Analyte | Detection Limit | Relative Standard Deviation | Typical Use Case | Reference |

|---|---|---|---|---|---|

| Potentiometric titration with sodium hydroxide after mannitol complexation | Free tetrafluoroboric acid | 0.01 mol L⁻¹ [13] | 1.0% [14] | Nickel-plating bath monitoring | 23 |

| Spectrophotometric boron determination (azomethine-H) after four-hour calcium-chloride hydrolysis | Total boron | 1 µg mL⁻¹ [15] | 2.5% [15] | Research-grade purity assays | 27 |

| Ion chromatography with potassium-hydroxide eluent and column regeneration | Tetrafluoroborate anion | 7 µg L⁻¹ [16] | 3.2% [17] | Environmental wastewater compliance | 24 |

| Fluorine-nineteen nuclear-magnetic-resonance spectroscopy | Speciation among tetrafluoroborate, boron trifluoride, fluorohydroxy-borates | Qualitative [18] | Not applicable | Mechanistic hydrolysis studies | 15 |

3.4.1 Specification Targets

Commercial “analytically pure” grade mandates a fluorine-to-boron mass ratio of 3.7–4.1, sulphate below 0.002 % and heavy metals below 0.001 % [8]. Technical-grade material relaxes these limits to 0.005 % sulphate and 0.003 % heavy metals [8].

3.4.2 Statistical Process Control

Digital densitometers (resolution ±0.0001 g cm⁻³) linked to supervisory software trigger corrective acid or water feeds, maintaining concentration within ±0.3 wt % over 24-hour campaigns [1]. Control charts for the boron-to-fluoride molar ratio exhibit long-term capability (Cpk) above 1.67 at three independent sites, confirming six-sigma conformance [2].

3.4.3 Emerging Metrology

Capillary electrophoresis has begun to displace ion chromatography for ultra-trace tetrafluoroborate in lithium-ion battery electrolytes, achieving quantification to 0.5 µg L⁻¹ with twelve-minute run times [19].

Physical Description

DryPowder; Liquid

COLOURLESS LIQUID.

Color/Form

Boiling Point

Density

Relative density (water = 1): 1.4 (50% solution)

UNII

GHS Hazard Statements

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

... From boric acid and hydrofluoric acid ... .

French patent 843,726 (1939 To Soc Rhodiaceta).

General Manufacturing Information

Industrial gas manufacturing

Miscellaneous manufacturing

Primary metal manufacturing

Borate(1-), tetrafluoro-, hydrogen (1:1): ACTIVE

Analytic Laboratory Methods

Storage Conditions

Pure HBF4 (fluoroboric acid) may be stored in glass vessels at room temperature.